molecular formula C8H6F3NO3 B11721038 [4-Nitro-3-(trifluoromethyl)phenyl]methanol

[4-Nitro-3-(trifluoromethyl)phenyl]methanol

Cat. No.: B11721038
M. Wt: 221.13 g/mol
InChI Key: YTSGMLAGABTMQP-UHFFFAOYSA-N
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Description

[4-Nitro-3-(trifluoromethyl)phenyl]methanol: is an organic compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.14 g/mol It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a methanol group (-CH2OH)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Nitro-3-(trifluoromethyl)phenyl]methanol typically involves the nitration of a trifluoromethyl-substituted benzene derivative followed by reduction and subsequent functional group transformations. One common method involves the following steps:

    Nitration: The starting material, 3-(trifluoromethyl)aniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position relative to the trifluoromethyl group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Formylation: The amino group is converted to a formyl group using formic acid and acetic anhydride.

    Reduction: Finally, the formyl group is reduced to a methanol group using a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium dithionite (Na2S2O4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

Mechanism of Action

The mechanism of action of [4-Nitro-3-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

  • 4-Nitrobenzyl alcohol
  • 3-(Trifluoromethyl)benzyl alcohol
  • 4-Nitro-3-(trifluoromethyl)benzoic acid

Comparison:

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

[4-nitro-3-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)6-3-5(4-13)1-2-7(6)12(14)15/h1-3,13H,4H2

InChI Key

YTSGMLAGABTMQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CO)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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